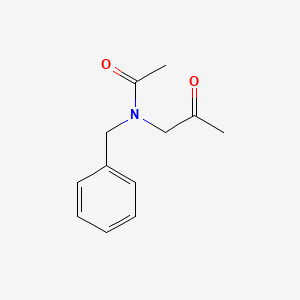
N-benzyl-N-(2-oxopropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(2-oxopropyl)acetamide: is an organic compound with the molecular formula C12H15NO2. It is a derivative of acetamide, where the nitrogen atom is substituted with a benzyl group and a 2-oxopropyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-benzyl-N-(2-oxopropyl)acetamide can be synthesized through a multi-step reaction process. One common method involves the reaction of benzylamine with acetyl chloride to form N-benzylacetamide. This intermediate is then reacted with 2-bromoacetone under basic conditions to yield this compound. The reaction conditions typically involve the use of solvents like dichloromethane and bases such as sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: N-benzyl-N-(2-oxopropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzyl carboxylic acid or benzyl ketone.
Reduction: Formation of N-benzyl-N-(2-hydroxypropyl)acetamide.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: N-benzyl-N-(2-oxopropyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It may act as an inhibitor or modulator of specific biological pathways.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its potential as an analgesic or anti-inflammatory agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it valuable for the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(2-oxopropyl)acetamide involves its interaction with specific molecular targets. The benzyl group may facilitate binding to hydrophobic pockets in enzymes or receptors, while the 2-oxopropyl group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
N-benzylacetamide: Lacks the 2-oxopropyl group, making it less reactive in certain chemical reactions.
N-(2-oxopropyl)acetamide: Lacks the benzyl group, affecting its binding affinity to certain molecular targets.
N-benzyl-N-methylacetamide: Substitution of the 2-oxopropyl group with a methyl group alters its chemical properties and reactivity.
Uniqueness: N-benzyl-N-(2-oxopropyl)acetamide is unique due to the presence of both the benzyl and 2-oxopropyl groups. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile in various chemical and biological applications.
Propiedades
Número CAS |
61357-16-2 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
N-benzyl-N-(2-oxopropyl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-10(14)8-13(11(2)15)9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
Clave InChI |
WHOMALFADXYJII-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CN(CC1=CC=CC=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



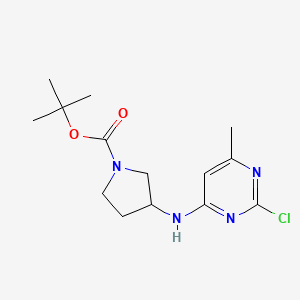
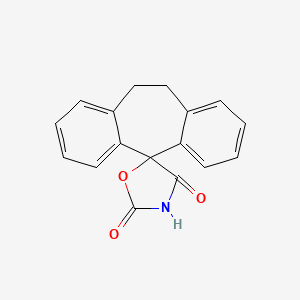
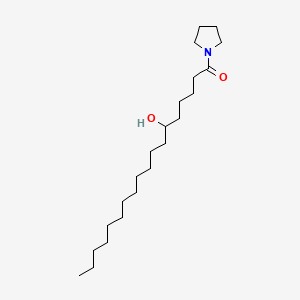
![2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile](/img/structure/B13976710.png)
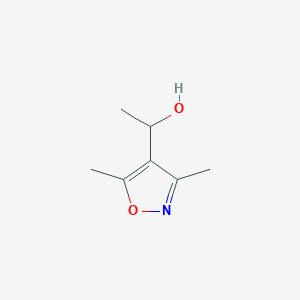
![1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone](/img/structure/B13976720.png)
![6-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13976724.png)
![5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B13976740.png)
![6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13976745.png)
![4-Methoxythieno[3,2-c]pyridine](/img/structure/B13976748.png)
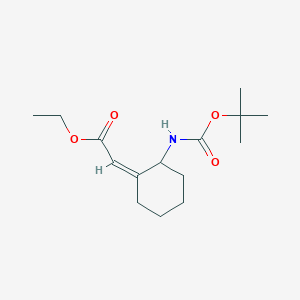
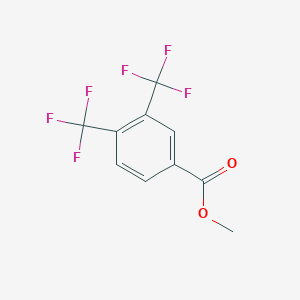
![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)
